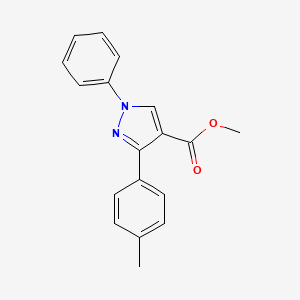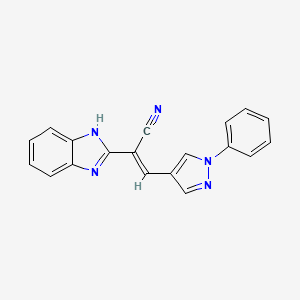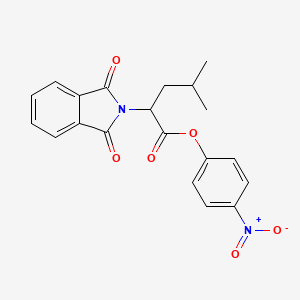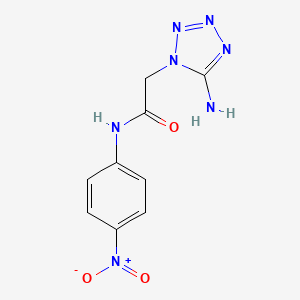![molecular formula C17H25BrN2O4S B3946295 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B3946295.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide
Vue d'ensemble
Description
This compound is a type of sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are often used in the creation of pharmaceuticals, including antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclohexyl group, a 4-bromophenyl group, and a 3-hydroxypropyl group attached to a glycinamide backbone. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Typically, these properties could be determined through various laboratory tests .Mécanisme D'action
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide is a sGC stimulator, which means that it increases the production of cGMP in the body. cGMP is a second messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and vasodilation. By increasing cGMP levels, this compound promotes vasodilation, reduces pulmonary arterial pressure, and improves erectile function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of PAH, this compound has been shown to improve pulmonary vascular function, reduce pulmonary arterial pressure, and increase exercise capacity. In animal models of ED, this compound has been shown to improve erectile function and increase the production of cGMP in the penis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide in lab experiments is its well-established synthesis method, which yields high-quality and pure compound. This makes it easier for researchers to obtain and use the compound in their experiments. Another advantage is its potential therapeutic applications in the treatment of PAH and ED, which makes it a promising candidate for further research.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide. One area of research is in the development of new sGC stimulators with improved solubility and reduced toxicity. Another area of research is in the optimization of dosing and administration of this compound in animal models of PAH and ED. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure and death. This compound has been shown to improve pulmonary vascular function and reduce pulmonary arterial pressure in animal models of PAH.
Another area of research is in the treatment of erectile dysfunction (ED). This compound has been shown to increase the production of cGMP in the penis, which leads to relaxation of the smooth muscle and increased blood flow, resulting in improved erectile function.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c18-14-7-9-16(10-8-14)25(23,24)20(15-5-2-1-3-6-15)13-17(22)19-11-4-12-21/h7-10,15,21H,1-6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGMYWKMMCBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)


![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)



![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3946276.png)
![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)
![4-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,3-phenylene diacetate](/img/structure/B3946287.png)

![2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3946302.png)
![4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3946310.png)